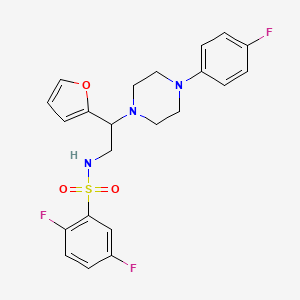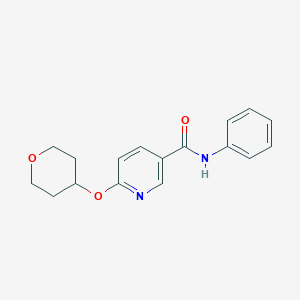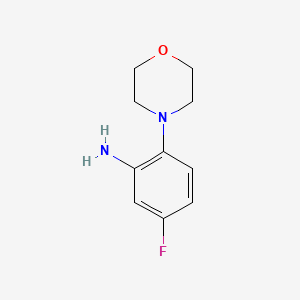![molecular formula C15H24N2O4S2 B3000531 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-methanesulfonylpiperidine-4-carboxamide CAS No. 2097873-19-1](/img/structure/B3000531.png)
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-methanesulfonylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-methanesulfonylpiperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a methanesulfonyl group and a carboxamide group The compound also contains a thiophene ring, which is a five-membered ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Incorporation of the Thiophene Ring: The thiophene ring is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-methanesulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-methanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The thiophene ring and the methanesulfonyl group are likely to play key roles in its bioactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which contain thiophene rings, exhibit various pharmacological properties.
Piperidine Derivatives: Compounds like piperidine-4-carboxamide derivatives are known for their bioactivity.
Uniqueness
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-methanesulfonylpiperidine-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S2/c1-15(19,9-12-5-8-22-10-12)11-16-14(18)13-3-6-17(7-4-13)23(2,20)21/h5,8,10,13,19H,3-4,6-7,9,11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXGLNKFGCRWMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2CCN(CC2)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;dihydrochloride](/img/structure/B3000448.png)
![1-(4-ethoxyphenyl)-3-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}urea](/img/structure/B3000453.png)
![2-benzamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B3000454.png)
![7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B3000455.png)


![3-(3,5-dimethylphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3000461.png)
![5-(2-Amino-3-methoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)-2-hydroxybenzoic acid](/img/structure/B3000462.png)


![N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3000468.png)



